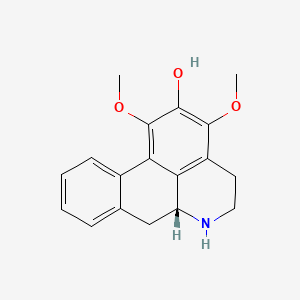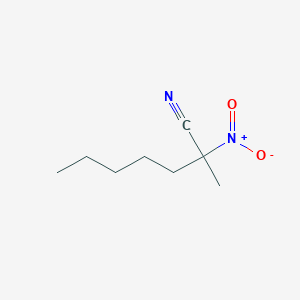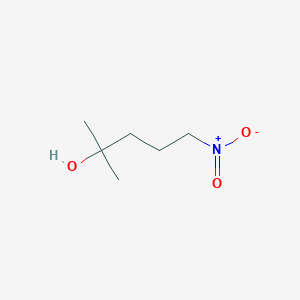
N6-4-Methyl-2-thiazolylmitomycin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-4-Methyl-2-thiazolylmitomycin C is a derivative of mitomycin C, a well-known antineoplastic antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily for its ability to inhibit DNA synthesis by cross-linking DNA strands . The addition of the N6-4-methyl-2-thiazolyl group enhances its biological activity and specificity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-4-Methyl-2-thiazolylmitomycin C involves multiple steps, starting from mitomycin CThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions
N6-4-Methyl-2-thiazolylmitomycin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various oxidized and reduced forms of this compound, each with unique biological properties and potential therapeutic applications .
Applications De Recherche Scientifique
N6-4-Methyl-2-thiazolylmitomycin C has a wide range of scientific research applications:
Chemistry: Used as a model compound to study DNA cross-linking and alkylation reactions.
Biology: Investigated for its effects on cellular processes, including DNA replication and repair.
Mécanisme D'action
The mechanism of action of N6-4-Methyl-2-thiazolylmitomycin C involves its activation to a bifunctional and trifunctional alkylating agent. This activation leads to the formation of DNA cross-links, which inhibit DNA synthesis and ultimately result in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the inhibition of DNA replication and the induction of apoptosis through DNA damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mitomycin C: The parent compound, known for its DNA cross-linking ability and use in cancer treatment.
Bleomycin: Another antineoplastic antibiotic with a similar mechanism of action but different chemical structure.
Tiazofurin: An antineoplastic drug with a thiazole ring, used for its ability to inhibit ribonucleotide reductase.
Uniqueness
N6-4-Methyl-2-thiazolylmitomycin C is unique due to the presence of the N6-4-methyl-2-thiazolyl group, which enhances its specificity and potency compared to mitomycin C. This modification allows for more targeted action against cancer cells, potentially reducing side effects and improving therapeutic outcomes .
Propriétés
Numéro CAS |
84397-36-4 |
|---|---|
Formule moléculaire |
C19H21N5O5S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[(4-methyl-1,3-thiazol-2-yl)amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C19H21N5O5S/c1-7-6-30-18(21-7)23-12-8(2)14(25)13-11(15(12)26)9(5-29-17(20)27)19(28-3)16-10(22-16)4-24(13)19/h6,9-10,16,22H,4-5H2,1-3H3,(H2,20,27)(H,21,23)/t9-,10+,16+,19-/m1/s1 |
Clé InChI |
GJMYQLAUNLWMMV-SHNIBNMDSA-N |
SMILES isomérique |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)[C@H]([C@@]4(N3C[C@H]5[C@@H]4N5)OC)COC(=O)N)C |
SMILES canonique |
CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)C(C4(N3CC5C4N5)OC)COC(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5(n)-3H]Indolylacetic acid](/img/structure/B14429153.png)





![N-Methyl-N-[4-(triphenylgermyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14429198.png)





